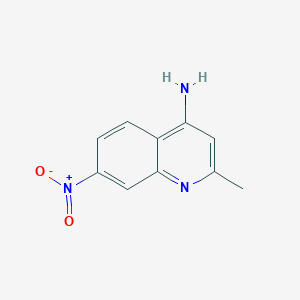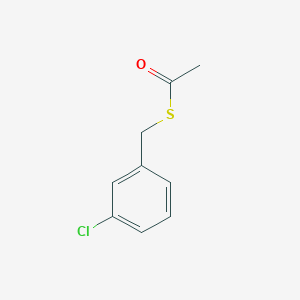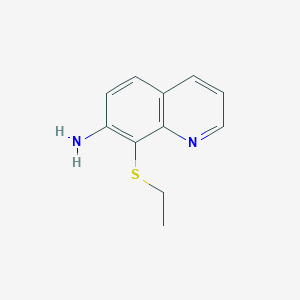
8-(Ethylthio)quinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylthio)quinolin-7-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound features an ethylthio group at the 8th position and an amine group at the 7th position of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethylthio)quinolin-7-amine typically involves the functionalization of quinoline derivatives. One common method is the nucleophilic substitution reaction where 8-chloroquinoline reacts with ethylthiol in the presence of a base to form 8-(ethylthio)quinoline. This intermediate can then be aminated at the 7th position using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to ensure high yields and selectivity. For instance, the use of transition metal catalysts such as palladium or copper can facilitate the C-H activation and subsequent functionalization of the quinoline ring .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Ethylthio)quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Bases such as sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(Ethylthio)quinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of quinoline, including this compound, are studied for their therapeutic properties, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 8-(Ethylthio)quinolin-7-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
Quinoline-8-thiol: Utilized in the synthesis of metal complexes.
Uniqueness: 8-(Ethylthio)quinolin-7-amine is unique due to the presence of both an ethylthio and an amine group, which can confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
65523-83-3 |
|---|---|
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
8-ethylsulfanylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,2,12H2,1H3 |
Clé InChI |
KTFGSRRPOJALLO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CC2=C1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


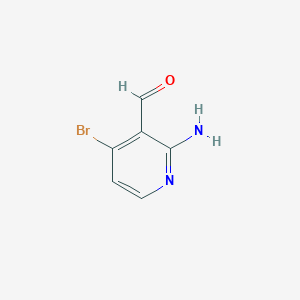




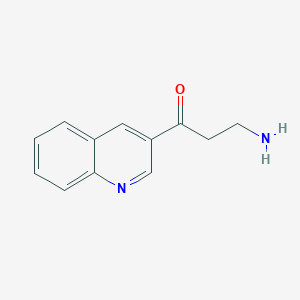

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
